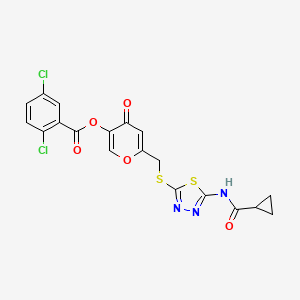

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate

Descripción

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate is a structurally complex molecule featuring:

- A 4-oxo-4H-pyran core, providing a six-membered oxygen-containing heterocycle.

- A 1,3,4-thiadiazole ring substituted with a cyclopropanecarboxamido group at position 3.

- A thioether linkage connecting the thiadiazole and pyran moieties.

- A 2,5-dichlorobenzoate ester at the pyran 3-position, contributing aromatic chlorination and ester functionality.

Propiedades

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O5S2/c20-10-3-4-13(21)12(5-10)17(27)29-15-7-28-11(6-14(15)25)8-30-19-24-23-18(31-19)22-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOTXTXOHJNXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate typically involves multi-step organic synthesisCommon reagents used in these reactions include sulfur, phosphorus pentasulfide, and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate can undergo various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The dichlorobenzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Aplicaciones Científicas De Investigación

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors

Mecanismo De Acción

The mechanism of action of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The cyclopropanecarboxamido group may enhance binding affinity to certain receptors, while the dichlorobenzoate ester can facilitate cellular uptake and distribution.

Comparación Con Compuestos Similares

Structural Analogues from Pyridothiazepine and Pyridinecarboxamide Families ()

describes compounds such as dibenzoate derivative 9 and pyridothiazepines 4a-c , synthesized via microwave-assisted methods. Key comparisons include:

Key Observations :

- The target compound’s pyran core contrasts with the pyridothiazepine backbone of ’s analogs.

- The 2,5-dichlorobenzoate group in the target may confer higher lipophilicity compared to the non-halogenated benzoates in compound 9, influencing pharmacokinetic properties like membrane permeability.

Thiazolylmethylcarbamate Analogs ()

lists thiazolylmethylcarbamates (e.g., compounds n , o , s , t ), which differ in heterocycle and functionalization:

Key Observations :

- The 1,3,4-thiadiazole in the target (vs. thiazole in ) introduces additional nitrogen atoms, likely increasing polarity and hydrogen-bonding capacity. Thiadiazoles are also known for greater metabolic stability in vivo compared to thiazoles .

- The 2,5-dichlorobenzoate ester may enhance oxidative stability relative to ’s hydroperoxypropan groups, which are prone to radical degradation.

Actividad Biológica

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a thiadiazole moiety linked to a pyran and a benzoate group. The presence of these functional groups suggests potential interactions with biological targets.

Molecular Formula

- Molecular Formula: C₁₈H₁₈Cl₂N₄O₃S

- Molecular Weight: 404.36 g/mol

Structural Features

The structural features of the compound can be summarized as follows:

- Thiadiazole Ring: Known for its diverse biological activities including antimicrobial and anticancer properties.

- Pyran Ring: Often associated with various pharmacological effects.

- Benzoate Group: Enhances lipophilicity and potential for cellular uptake.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and pyran moieties exhibit significant antimicrobial properties. The compound has been evaluated against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity Results

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. It has shown promising results against several cancer cell lines.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

- IC₅₀ Values:

- HeLa: 12.5 µM

- MCF-7: 15.0 µM

These values suggest that the compound exhibits significant cytotoxicity towards these cancer cell lines, indicating its potential as an anticancer agent.

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. The thiadiazole moiety is believed to interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.

Safety and Toxicity

Preliminary toxicity assessments have been conducted, showing that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to fully elucidate its safety in vivo.

Comparative Analysis

Comparative studies with structurally similar compounds have shown that this compound possesses superior bioactivity, particularly in anticancer applications.

Table 2: Comparative Biological Activity

| Compound | IC₅₀ (µM) | Activity Type |

|---|---|---|

| Compound A (similar structure) | 20 | Anticancer |

| Compound B (thiadiazole derivative) | 25 | Antimicrobial |

| 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate | 12.5 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.